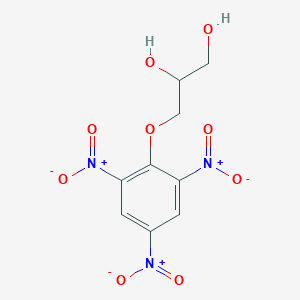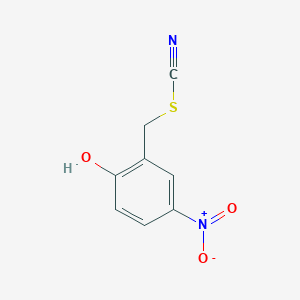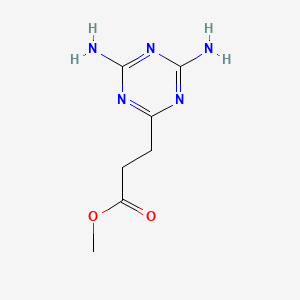
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and a triazine ring substituted with amino groups at the 4 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反応の分析
Types of Reactions
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds such as chloroform or bromoethane; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
科学的研究の応用
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
Pathways Involved: By inhibiting DNA gyrase, the compound disrupts the replication process, leading to the death of bacterial cells.
類似化合物との比較
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the propanoate group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a propanoate group.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chlorine atom instead of a methyl ester group.
Uniqueness
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is unique due to the presence of both the triazine ring and the methyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
特性
CAS番号 |
86241-64-7 |
|---|---|
分子式 |
C7H11N5O2 |
分子量 |
197.19 g/mol |
IUPAC名 |
methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate |
InChI |
InChI=1S/C7H11N5O2/c1-14-5(13)3-2-4-10-6(8)12-7(9)11-4/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChIキー |
LHYSWLRNUDOUEV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=NC(=NC(=N1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
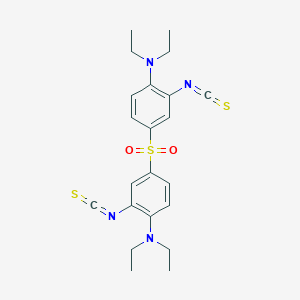
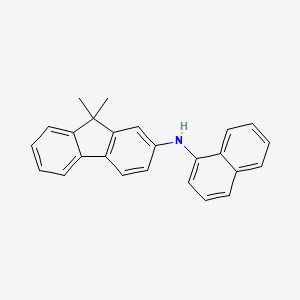
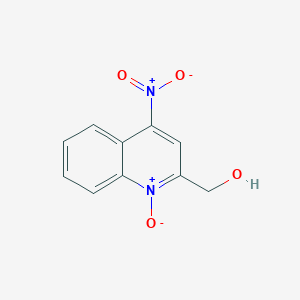
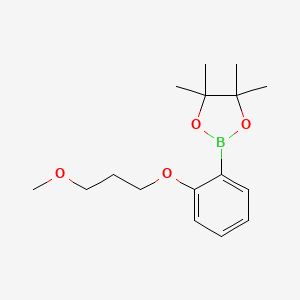
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
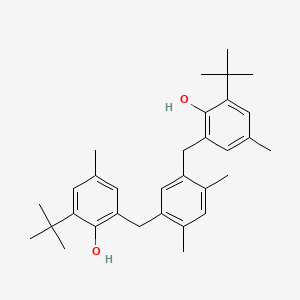
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
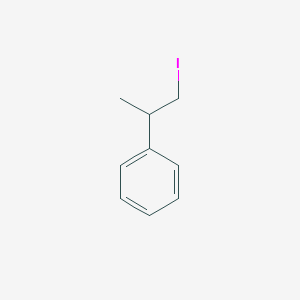

![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)
